

physicochemical characteristics of 2-(Propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Propylthio)pyrimidine-4,6-diol

Cat. No.: B044197

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Characteristics of 2-(Propylthio)pyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Propylthio)pyrimidine-4,6-diol, a key heterocyclic compound, serves as a critical starting material in the synthesis of various biologically active molecules. Its principal application lies in its role as a key intermediate for Ticagrelor, a potent P2Y₁₂ receptor antagonist used in antiplatelet therapy.^{[1][2]} Understanding the physicochemical properties of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its structural, physical, and chemical characteristics, supported by detailed experimental protocols and a visualization of its synthetic utility.

Core Physicochemical Data

The fundamental properties of **2-(Propylthio)pyrimidine-4,6-diol** are summarized below. These data are essential for its handling, formulation, and quality control during the drug development process.

Property	Value	Reference(s)
IUPAC Name	4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one	[1][2]
Synonyms	S-Propyl-2-thiobarbituric Acid; 6-hydroxy-2-(propylthio)pyrimidin-4(3H)-one	[2][3]
CAS Number	145783-12-6	[1][2][3]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	[1][2][3]
Molecular Weight	186.23 g/mol	[1][2][3]
Appearance	White powder	[4]
Solubility	Soluble in Methanol	[3]
Storage Condition	2°C to 8°C	[3]

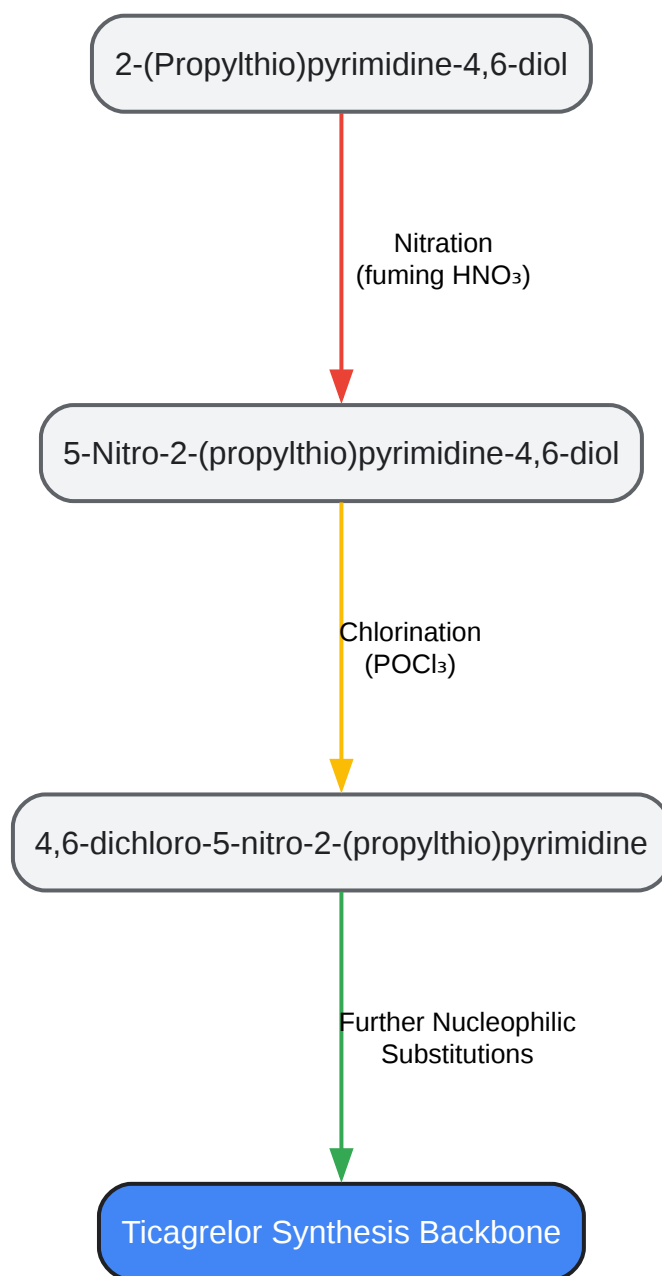
Chemical Structure and Reactivity

2-(Propylthio)pyrimidine-4,6-diol is characterized by a pyrimidine ring substituted with two hydroxyl groups and a propylthio group. The molecule exists in tautomeric equilibrium between the diol and various keto-enol (hydroxypyrimidinone) forms, with the 6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one tautomer being a significant contributor.[1] This tautomerism influences the molecule's reactivity.

The pyrimidine ring is electron-deficient, but this is counteracted by the electron-donating effects of the hydroxyl and propylthio groups.[1] The C-5 position is activated, making it susceptible to electrophilic substitution, most notably nitration, which is a critical step in its conversion to the Ticagrelor backbone.[1][5]

Synthetic Pathway Visualization

The primary utility of **2-(Propylthio)pyrimidine-4,6-diol** is as a precursor in a multi-step synthesis. The initial stages of its conversion towards the core of Ticagrelor are outlined below.



[Click to download full resolution via product page](#)

Caption: Synthetic conversion of **2-(Propylthio)pyrimidine-4,6-diol**.

Experimental Protocols

Accurate characterization relies on robust and reproducible experimental methods. The following sections detail the protocols for the synthesis and key analytical characterizations of **2-(Propylthio)pyrimidine-4,6-diol** and its derivatives.

Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

This procedure is based on the S-alkylation of 2-thiobarbituric acid.[4][6]

- Principle: The reaction involves the nucleophilic attack of the sulfur atom in 2-thiobarbituric acid on a propyl halide in an alkaline medium.
- Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, pH meter.
- Reagents: 2-Thiobarbituric acid, Sodium Hydroxide (NaOH), deionized water, Methanol (MeOH), Propyl Iodide (or Propyl Bromide), Hydrochloric Acid (HCl).
- Procedure:
 - Add 2-thiobarbituric acid (100 g) to deionized water (250 ml) in a round-bottom flask with stirring.[6]
 - Prepare a solution of NaOH (63.13 g) in water (147.35 ml) and add it to the mixture over 15-20 minutes, maintaining the temperature at 20-25°C.[6]
 - Stir the resulting mass for 40 minutes at 20-25°C, then add an additional 200 ml of water. [6]
 - Raise the reaction temperature to 30-35°C.[6]
 - Add methanol (200 ml) followed by propyl iodide (123.36 g) while maintaining the temperature at 30-35°C.[6]
 - Stir the reaction mixture until completion (monitoring by TLC or HPLC is recommended).
 - After the reaction, cool the mixture and acidify with HCl to a pH of 2 to precipitate the product.[4][6]
 - Filter the solid, wash with water and then alcohol, and dry under reduced pressure to yield **2-(propylthio)pyrimidine-4,6-diol** as a white powder.[4][7]

Nitration of 2-(Propylthio)pyrimidine-4,6-diol

This protocol describes the subsequent nitration at the C-5 position.^{[4][5]}

- Principle: Electrophilic aromatic substitution using a nitrating agent to install a nitro (-NO₂) group onto the activated pyrimidine ring.
- Apparatus: Jacketed reaction vessel, stirrer, thermometer, addition funnel.
- Reagents: **2-(Propylthio)pyrimidine-4,6-diol**, Acetic Acid, Fuming Nitric Acid, ice.
- Procedure:
 - To a clean and dry reaction assembly, add acetic acid (125 ml) and fuming nitric acid (42.5 ml).^[4]
 - Slowly add **2-(propylthio)pyrimidine-4,6-diol** (50 g) over a period of 60 minutes, ensuring the temperature is maintained at 30-35°C.^[4]
 - Stir the resulting mixture for 1-2 hours at the same temperature. The reaction time can extend up to 22-30 hours to ensure complete nitration.^{[1][4][5]}
 - Monitor the reaction for completion via TLC.
 - Upon completion, slowly pour the reaction mass into ice-water (250 ml) while maintaining the temperature below 25°C.^[4]
 - Stir the resulting slurry for 1 hour at 20-25°C to ensure complete precipitation.^[4]
 - Isolate the product, 5-nitro-**2-(propylthio)pyrimidine-4,6-diol**, by filtration, wash with water, and dry.^{[1][5]}

General Protocols for Physicochemical Characterization

While specific experimental data for properties like pK_a and LogP are not publicly available for this specific compound, standard methodologies for pyrimidine derivatives are well-established.^[8]

- Determination of Lipophilicity (LogP) by Shake-Flask Method:

- Principle: This method measures the equilibrium distribution of the compound between n-octanol and a buffered aqueous solution (pH 7.4).[8]
- Procedure: A solution of the compound is prepared in one of the phases. The two immiscible phases (n-octanol and buffer) are combined in a vial and shaken until equilibrium is reached. The phases are then separated by centrifugation, and the concentration of the compound in each phase is determined using a validated analytical method like HPLC-UV.[8]
- Determination of pKa by Potentiometric Titration:
 - Principle: The pKa is determined by monitoring the pH of a solution of the compound as a standardized acid or base is added.[8]
 - Procedure: A calibrated pH meter is used to measure the pH of a solution of the compound. A standardized titrant is added in small, precise volumes, and the pH is recorded after each addition. The pKa is derived from the resulting titration curve.[8]
- Analytical and Structural Confirmation:
 - A comprehensive Certificate of Analysis (CoA) for this compound typically includes data from several analytical techniques to confirm its identity and purity.[1][9]
 - ^1H -NMR: To confirm the proton environment and structural integrity.
 - Mass Spectrometry (MS): To verify the molecular weight.
 - HPLC: To determine purity and identify any impurities.[9]
 - Infrared Spectroscopy (IR): To identify characteristic functional groups.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Propylthio)pyrimidine-4,6-diol|CAS 145783-12-6 [benchchem.com]
- 2. Buy 2-(Propylthio)pyrimidine-4,6-diol | 145783-12-6 [smolecule.com]
- 3. 2-(propylthio)pyrimidine-4,6-Diol - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 5. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]
- 6. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 7. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- To cite this document: BenchChem. [physicochemical characteristics of 2-(Propylthio)pyrimidine-4,6-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044197#physicochemical-characteristics-of-2-propylthio-pyrimidine-4-6-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com